molecular formula C9H19NO B12988248 4-Isobutyltetrahydro-2H-pyran-4-amine

4-Isobutyltetrahydro-2H-pyran-4-amine

Cat. No.: B12988248
M. Wt: 157.25 g/mol
InChI Key: PLGWARLDJQQUAM-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydropyran (B127337) Amine Scaffold in Contemporary Chemical Research

The tetrahydropyran (THP) ring is a prevalent structural motif found in a vast array of natural products and pharmacologically active molecules. sigmaaldrich.com Its non-planar, saturated heterocyclic structure offers a desirable three-dimensional geometry, which is increasingly sought after in drug design to improve properties such as solubility and metabolic stability. nih.gov The incorporation of an amine functionality onto the THP scaffold, particularly at the 4-position, gives rise to the 4-aminotetrahydropyran (B1267664) moiety, a building block of significant interest in medicinal chemistry. This scaffold serves as a versatile platform for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents. The ability to introduce various substituents at different positions of the tetrahydropyran ring allows for the fine-tuning of physicochemical and pharmacological properties.

Significance of 4-Isobutyltetrahydro-2H-pyran-4-amine and its Analogs in Advanced Synthetic and Medicinal Chemistry

Within the broad class of tetrahydropyran amines, specific analogs such as this compound are gaining attention for their potential to impart unique characteristics to lead compounds. The isobutyl group, a non-polar, branched alkyl substituent, can influence a molecule's lipophilicity and steric profile, which in turn can affect its binding affinity to biological targets and its pharmacokinetic properties. The synthesis and evaluation of such analogs are crucial in establishing structure-activity relationships (SAR) and optimizing drug candidates. The development of synthetic routes to access these substituted tetrahydropyran amines with high efficiency and stereocontrol is an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(2-methylpropyl)oxan-4-amine

InChI

InChI=1S/C9H19NO/c1-8(2)7-9(10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3

InChI Key

PLGWARLDJQQUAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCOCC1)N

Origin of Product

United States

Synthetic Strategies for 4 Isobutyltetrahydro 2h Pyran 4 Amine and Its Analogs

Synthesis of the Tetrahydropyran-4-one Precursor

A common and versatile precursor for the synthesis of 4-substituted tetrahydropyrans is tetrahydro-4H-pyran-4-one. This ketone can be prepared through various methods, including the cyclization of acyclic precursors. One established method involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of a Lewis acid like aluminum trichloride, followed by hydrolysis and cyclization to yield tetrahydro-4H-pyran-4-one. nih.gov

Introduction of the Isobutyl Group

With the tetrahydropyran-4-one in hand, the isobutyl group can be introduced at the C4 position. A standard and effective method for this transformation is the Grignard reaction. The ketone would be treated with isobutylmagnesium bromide, followed by an aqueous workup, to yield 4-isobutyltetrahydro-2H-pyran-4-ol.

Amination of the C4 Position

The final step in the synthesis of the target compound involves the introduction of the amine group at the C4 position, replacing the hydroxyl group of the intermediate alcohol. This can be achieved through a variety of amination protocols. One common method is a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.

Alternatively, a more direct approach is the reductive amination of a ketone precursor. organic-chemistry.orgmasterorganicchemistry.com If 4-isobutyltetrahydro-2H-pyran-4-one were available, it could be reacted with ammonia or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly form this compound. commonorganicchemistry.comharvard.edu This one-pot procedure is often preferred due to its operational simplicity and efficiency.

A plausible synthetic route is outlined below:

Scheme 1: Plausible Synthetic Route to this compound

Advanced Structural Elucidation Techniques for 4 Isobutyltetrahydro 2h Pyran 4 Amine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering deep insights into the connectivity of atoms and their spatial arrangement. For cyclic systems like tetrahydropyran (B127337) derivatives, NMR is particularly powerful for determining the ring conformation and the orientation of substituents.

The tetrahydropyran ring typically adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. In this conformation, substituents at each carbon can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The position of the isobutyl and amine groups on the C4 carbon of 4-Isobutyltetrahydro-2H-pyran-4-amine is determined by analyzing various NMR parameters.

Key NMR Observables for Conformational Analysis:

Chemical Shifts (δ): The chemical shift of a proton is highly dependent on its electronic environment. Axial protons are typically shielded compared to their equatorial counterparts, causing them to appear at a lower chemical shift (further upfield) in the ¹H NMR spectrum. For the protons on the tetrahydropyran ring, this difference can help assign their orientation.

Coupling Constants (J): The through-bond interaction between adjacent protons, known as spin-spin coupling, provides critical geometric information. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (ax-ax) interactions, which have a dihedral angle of approximately 180°. Smaller coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions. auremn.org.br

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. Strong NOE correlations between a substituent's protons and axial protons on the ring would confirm an axial orientation for that substituent.

By combining these NMR techniques, a detailed conformational picture can be constructed. nih.govcopernicus.org For instance, the analysis of coupling constants for the protons at C2, C3, C5, and C6 can firmly establish the chair conformation and the orientation of the substituents at C4.

Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of a 4-Substituted Tetrahydropyran Analog

Proton PositionExpected Chemical Shift (ppm)MultiplicityKey Coupling Constants (Hz)Inferred Information
H-2ax, H-6ax3.2 - 3.4ddd³J(ax,ax) ≈ 11, ³J(ax,eq) ≈ 3, ²J ≈ 12Axial position, adjacent to oxygen
H-2eq, H-6eq3.8 - 4.0ddd³J(eq,ax) ≈ 3, ³J(eq,eq) ≈ 2, ²J ≈ 12Equatorial position, deshielded by oxygen
H-3ax, H-5ax1.4 - 1.6m³J(ax,ax) ≈ 11, ³J(ax,eq) ≈ 3Axial position
H-3eq, H-5eq1.7 - 1.9m³J(eq,ax) ≈ 3, ³J(eq,eq) ≈ 2Equatorial position
Isobutyl CH₂1.5 - 1.7d³J ≈ 7Coupling to isobutyl CH
Isobutyl CH1.8 - 2.0m--
Isobutyl CH₃0.9 - 1.0d³J ≈ 6.5Terminal methyl groups

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₉NO, Molecular Weight: 157.25 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The fragmentation of the parent molecule upon ionization (e.g., by electron impact, EI) provides a unique fingerprint that helps to confirm the structure. Cyclic ethers and amines exhibit characteristic fragmentation pathways. whitman.edumiamioh.edu

Expected Fragmentation Pathways:

Nitrogen Rule: For a molecule with a single nitrogen atom, the molecular ion peak (M⁺) will have an odd nominal mass, which is consistent with the 157 m/z for this compound. whitman.edu

Alpha-Cleavage: This is a dominant fragmentation pathway for both ethers and amines. miamioh.eduscribd.com Cleavage of the C-C bond adjacent to the heteroatom (oxygen or nitrogen) is common. For the tetrahydropyran ring, this can lead to ring-opening. The most favorable α-cleavage for the amine would involve the loss of the isobutyl group, which is the largest substituent on the quaternary carbon.

Ring Cleavage of Cyclic Ethers: Tetrahydropyran rings can undergo fragmentation through the loss of small neutral molecules. nsf.govnih.gov Common fragmentation for 2-alkyl-tetrahydrofurans often involves the formation of a prominent ion at m/z 71, corresponding to the [C₄H₇O]⁺ fragment. nih.gov Similar ring fragmentation could be expected for substituted tetrahydropyrans.

Loss of Substituents: The molecule can lose its isobutyl group ([M-57]⁺) or fragments thereof.

Analysis of these patterns allows chemists to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral LossFragmentation Pathway
157[C₉H₁₉NO]⁺-Molecular Ion (M⁺)
142[C₈H₁₆NO]⁺CH₃ (15)Loss of a methyl radical from the isobutyl group
100[C₅H₁₀NO]⁺C₄H₉ (57)α-cleavage, loss of the isobutyl radical
86[C₅H₁₂N]⁺C₄H₇ORing cleavage followed by loss of a butenyl oxide radical
71[C₄H₇O]⁺C₅H₁₂NRing fragmentation, common for tetrahydrofuran (B95107)/pyran rings nih.gov
57[C₄H₉]⁺C₅H₁₀NOIsobutyl cation

Chromatographic Purity and Isomeric Analysis (e.g., HPLC, Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a synthesized compound and for separating different isomers. Since the C4 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers ((R) and (S)). Distinguishing and separating these enantiomers requires a chiral environment.

Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. nih.govchromatographyonline.com This is typically achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. researchgate.net

Strategies for Chiral Separation:

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. For separating amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are often effective. nih.gov The selection of the appropriate column and mobile phase is often empirical but can be guided by the structural features of the analyte. chromatographyonline.com

Mobile Phase Composition: The separation can be optimized by adjusting the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes. Additives such as diethylamine (B46881) are often used when separating basic compounds like amines to improve peak shape and resolution. nih.gov

Indirect Method: An alternative approach involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. chiralpedia.com

The development of a robust HPLC method allows for the quantification of enantiomeric excess (ee), a critical measure of a sample's optical purity.

Table 3: Typical Chiral HPLC Conditions for Separation of Amine Enantiomers

ParameterTypical ConditionsPurpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) or Crown Ether-basedProvides the chiral environment for differential interaction with enantiomers. nih.gov
Mobile Phase Mode Normal Phase or Polar Organic ModeOften provides better selectivity for chiral separations compared to reversed-phase.
Eluents Hexane/Isopropanol/Diethylamine (Normal Phase) or Acetonitrile/Methanol (Polar Organic)The ratio of solvents is optimized to achieve baseline separation with reasonable retention times.
Additive Diethylamine (DEA) or Trifluoroacetic Acid (TFA)A basic additive like DEA is used to suppress silanol (B1196071) interactions and improve the peak shape of amines.
Flow Rate 0.5 - 1.5 mL/minAdjusted for optimal efficiency and analysis time.
Detection UV (at a low wavelength like 210-220 nm if no chromophore) or Mass Spectrometry (LC-MS)Method of detection for the analyte as it elutes from the column.

Computational Chemistry and in Silico Modeling of 4 Isobutyltetrahydro 2h Pyran 4 Amine Systems

Predictive Modeling for Biological Activity

The prediction of biological activity for novel chemical entities is a cornerstone of modern drug discovery and development. For systems involving the 4-isobutyltetrahydro-2H-pyran-4-amine scaffold, computational, or in silico, methods provide a powerful and resource-efficient means to forecast their potential therapeutic effects and guide synthetic efforts. These predictive models are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the known activities of structurally related compounds. In contrast, structure-based methods, like molecular docking, utilize the three-dimensional structure of a biological target to predict the binding affinity and mode of a ligand.

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. For tetrahydropyran (B127337) (THP) derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities.

A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of substituted THP derivatives to explore their inhibitory activities against serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov The study aimed to rationalize the potency and selectivity of these compounds. The dataset included 29 molecules, with 23 used to train the CoMFA models. nih.gov The resulting models demonstrated high internal and external predictivity, with steric and electrostatic fields being key determinants of activity. nih.gov Notably, the presence of a hydroxyl (-OH) group on the tetrahydropyran ring was identified as a critical factor for enhancing selectivity for NET over SERT. nih.gov

The statistical robustness of a QSAR model is crucial for its predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictivity, while a high r² value suggests a strong correlation between the predicted and observed activities.

Table 1: Statistical Results of a 3D-QSAR CoMFA Model for THP Derivatives

Model Parameter Value
Cross-validated correlation coefficient (q²) 0.580
Non-cross-validated correlation coefficient (r²) 0.991
Predicted correlation coefficient (r²_pred) 0.993

Data derived from a study on camptothecin (B557342) analogues with structural similarities. mdpi.com

These statistical validations underscore the potential of QSAR models to guide the design of new this compound derivatives with desired biological profiles. By analyzing the contour maps generated from such models, researchers can identify regions where modifications to the molecular structure are likely to enhance or diminish activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.

Docking studies have been successfully applied to various pyran-containing heterocyclic compounds to elucidate their mechanism of action and predict their biological potential. For instance, a series of novel pyrazole-linked pyran hybrids were evaluated as anti-inflammatory agents by targeting the phosphodiesterase 4 (PDE4) enzyme. researchgate.net The docking results revealed that the compounds fit well within the active site of PDE4, with one compound exhibiting a particularly low binding energy of -10.8 kcal/mol, indicating strong binding affinity. researchgate.net

Similarly, molecular docking was employed to investigate the antimicrobial potential of pyrano[2,3-c] pyrazole (B372694) derivatives by assessing their binding to the active site of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungi. sums.ac.ir The study found a good correlation between the calculated binding free energies and the experimentally observed antimicrobial activities, suggesting that the compounds' efficacy is related to their ability to inhibit this key enzyme. sums.ac.ir

Table 2: Molecular Docking Results of Pyran Derivatives Against Various Protein Targets

Compound Class Target Protein Binding Energy (kcal/mol) Predicted Activity
Pyrano[2,3-c] pyrazole Derivatives S. aureus DNA gyrase B - Antibacterial
Pyrano[2,3-c] pyrazole Derivatives E. coli MurB - Antibacterial
Pyrazole-Pyran Hybrids Phosphodiesterase 4 (PDE4) -10.8 Anti-inflammatory
Pyran Derivatives Cyclooxygenase-2 (COX-2) -9.8 to -10.9 Anti-inflammatory

Data compiled from studies on various pyran-containing heterocyclic systems. researchgate.netbiointerfaceresearch.comnih.gov

The binding energy values obtained from docking simulations provide a quantitative estimate of the binding affinity. Lower binding energies typically correlate with higher binding affinity and, consequently, greater biological activity. The interactions observed in the docked poses, such as hydrogen bonds and hydrophobic interactions, provide valuable insights into the key structural features required for effective binding. These insights are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 4 Isobutyltetrahydro 2h Pyran 4 Amine Derivatives

Influence of the Tetrahydropyran-4-amine Core Substituents on Biological Activity

The biological activity of derivatives of the 4-isobutyltetrahydro-2H-pyran-4-amine scaffold is highly dependent on the nature and placement of substituents on both the tetrahydropyran (B127337) ring and the 4-amino group. The core itself, combining a saturated heterocycle with a basic amine, provides a foundation for critical interactions with biological targets. The oxygen atom of the THP ring can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor and can form ionic interactions when protonated. unina.it

Modifications to this core structure are a primary strategy for modulating pharmacological activity. For instance, derivatization of the 4-amino group to form amides, sulfonamides, or substituted amines can profoundly impact a compound's affinity for its target. Similarly, substitution on the tetrahydropyran ring itself can influence conformation and introduce new interaction points with a receptor.

A hypothetical SAR exploration of N-acylated derivatives could yield data similar to that shown below, illustrating how even simple changes to the substituent on the amino group can drastically alter biological potency.

Table 1: Hypothetical SAR of N-Acyl Derivatives This table is for illustrative purposes and does not represent real experimental data.

Compound ID R Group (on Amino Nitrogen) Target IC₅₀ (nM)
A-1 H (Parent Amine) >10,000
A-2 -C(O)CH₃ (Acetyl) 850
A-3 -C(O)Ph (Benzoyl) 250
A-4 -C(O)CH₂Ph (Phenylacetyl) 120

The spatial arrangement of functional groups is a critical determinant of biological activity. For the this compound scaffold, the positioning of substituents on the THP ring can alter the molecule's three-dimensional shape and how it fits into a receptor's binding pocket. For example, adding a hydroxyl group at the C-2, C-3, or C-6 position could introduce a new hydrogen bonding opportunity, but the stereochemistry (axial vs. equatorial, R vs. S) of that group would dictate whether the hydrogen bond can form effectively with the target protein.

Stereochemistry at the C-4 position, which is a quaternary center in the parent compound, becomes crucial if the isobutyl group were replaced or if substituents were added elsewhere, creating new chiral centers. In a study on related 4-aminopiperidine (B84694) antifungals, the activity was highly dependent on the specific combination of substituents, implying a precise required geometry for target engagement. mdpi.com Similarly, for tetrahydropyran derivatives acting as triple uptake inhibitors, specific stereoisomers (e.g., 3S, 6S) were essential for potent activity, highlighting the importance of a well-defined three-dimensional structure. nih.gov

Table 2: Hypothetical Positional and Stereochemical Effects This table is for illustrative purposes and does not represent real experimental data.

Compound ID Modification Target IC₅₀ (nM)
B-1 (R)-3-hydroxy 45
B-2 (S)-3-hydroxy 980
B-3 (R)-2-methyl 550
B-4 (S)-2-methyl 620

Replacing the isobutyl group with smaller or larger alkyl chains can probe the size limits of this hydrophobic pocket. A smaller group like methyl might not fill the pocket sufficiently, leading to a loss of potency. Conversely, a much larger group, such as a benzyl (B1604629) or dodecyl substituent, might be too bulky to fit, also resulting in decreased activity. mdpi.com The branched nature of the isobutyl group may also be a key feature, providing a specific conformational anchor that a linear chain like n-butyl might not replicate perfectly. This precise fit contributes not only to potency but also to selectivity, as different receptors will have differently shaped hydrophobic pockets.

Table 3: Hypothetical Analysis of C-4 Alkyl Substituents This table is for illustrative purposes and does not represent real experimental data.

Compound ID C-4 Substituent Target IC₅₀ (nM) Off-Target IC₅₀ (nM) Selectivity Index
C-1 Methyl 1500 2500 1.7
C-2 Isobutyl 120 3600 30
C-3 n-Butyl 350 2800 8
C-4 Cyclohexylmethyl 900 >10,000 >11

Scaffold Hopping and Bioisosteric Replacement Strategies Involving the Pyran Amine Moiety

Scaffold hopping is a medicinal chemistry strategy used to identify novel molecular cores that retain the essential pharmacophoric features of a known active compound. nih.gov For derivatives of this compound, this could involve replacing the entire tetrahydropyran ring with another cyclic system. The goal is to discover new chemotypes with potentially improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property.

Bioisosterism is a related concept that involves the substitution of one atom or group for another with similar physical or chemical properties. The primary amine of the core scaffold could be considered a bioisostere for other polar, hydrogen-bonding groups. More commonly, the entire saturated heterocyclic core can be replaced. For example, the tetrahydropyran ring might be replaced by a cyclohexane, piperidine (B6355638), or tetrahydrofuran (B95107) ring to assess the importance of the ring oxygen and nitrogen atoms. nih.govacs.org Five-membered heterocycles like pyrrolidines or even aromatic rings like triazoles can also serve as bioisosteres, fundamentally changing the scaffold while aiming to maintain the key binding interactions. nih.gov

Table 4: Hypothetical Bioisosteric Replacements for the THP Ring This table is for illustrative purposes and does not represent real experimental data.

Compound ID Scaffold Rationale Target IC₅₀ (nM)
D-1 4-Isobutyl-tetrahydropyran-4-amine Parent 120
D-2 4-Isobutyl-cyclohexan-1-amine Remove H-bond acceptor 850
D-3 1-Azaspiro[5.5]undecan-4-amine Derivative Constrained piperidine analog 95
D-4 4-Isobutyl-tetrahydrofuran-4-amine Altered ring size/geometry 400

Rational Design Principles for Potency and Selectivity Optimization

The rational design of new, more potent, and selective analogs based on the this compound scaffold relies on a systematic application of the principles derived from SAR studies. numberanalytics.com The process begins with an understanding of the key interactions provided by the core structure.

Exploiting Hydrophobic Pockets : The isobutyl group's role suggests the presence of a key hydrophobic pocket. This can be further explored by synthesizing analogs with a variety of alkyl and cycloalkyl groups at the C-4 position to optimize van der Waals contacts.

Optimizing Hydrogen Bonds : The primary amine offers a vector for hydrogen bonding. This interaction can be fine-tuned by converting the amine to various amides, sulfonamides, or ureas, which present different hydrogen bond donor/acceptor patterns and geometries. Furthermore, the introduction of polar groups at other positions on the THP ring, guided by stereochemical considerations, can probe for additional hydrogen bonding opportunities with the target. unina.it

Conformational Constraint : Introducing rigidity into the molecule can lock it into a bioactive conformation, which often leads to an increase in potency and selectivity. This can be achieved by incorporating the scaffold into a bicyclic or spirocyclic system, thereby reducing the number of rotatable bonds.

Modulating Physicochemical Properties : Bioisosteric replacement of the THP ring or the isobutyl group can be used to improve properties like solubility or metabolic stability while maintaining or enhancing biological activity. acs.org For example, replacing a metabolically liable part of the molecule with a more stable group can lead to a more viable drug candidate.

By integrating these strategies, medicinal chemists can systematically optimize the this compound scaffold to develop compounds with superior therapeutic profiles.

Applications of the 4 Isobutyltetrahydro 2h Pyran 4 Amine Scaffold in Contemporary Medicinal Chemistry Research

Enzyme Inhibitor Development

The inherent structural features of the 4-isobutyltetrahydro-2H-pyran-4-amine backbone make it an attractive starting point for the design of molecules that can fit into the active sites of various enzymes, potentially modulating their activity.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Currently, there is no publicly available research or patent literature that specifically details the use of the this compound scaffold in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. While the broader class of tetrahydropyran-containing molecules has been explored for various therapeutic targets, the specific application of this isobutyl-substituted amine derivative against GSK-3β has not been reported.

Sirtuin (SIRT) Enzyme Inhibition

Similarly, a comprehensive search of scientific databases and patent archives reveals no direct evidence of the this compound scaffold being investigated as an inhibitor of Sirtuin (SIRT) enzymes. The exploration of this particular chemical entity for SIRT modulation remains an uncharted area in medicinal chemistry research.

Ligands for Receptor Modulation (e.g., Progesterone (B1679170) Receptor)

The modulation of hormone receptors is a critical strategy in the treatment of numerous diseases. The potential for the this compound scaffold to serve as a basis for receptor ligands has been considered.

A review of existing patents and scientific articles indicates that there are no specific examples or data related to the use of the this compound scaffold for the modulation of the progesterone receptor. While the tetrahydropyran (B127337) motif is present in some receptor modulators, the unique combination of the isobutyl and amine functionalities on this specific scaffold has not been documented in the context of progesterone receptor binding or activity.

Emerging Methodologies and Future Perspectives in 4 Isobutyltetrahydro 2h Pyran 4 Amine Research

Novel Synthetic Routes and Catalytic Systems for Efficiency and Sustainability

The construction of the 4-isobutyltetrahydro-2H-pyran-4-amine scaffold presents a distinct synthetic challenge due to the sterically hindered quaternary carbon atom substituted with both an amino and an isobutyl group. Traditional synthetic methods often require harsh conditions and generate significant waste. numberanalytics.com Modern research, however, is focused on developing more efficient and environmentally benign pathways through innovative catalytic systems.

Catalytic Strategies:

Recent progress in asymmetric organocatalysis and transition-metal catalysis offers promising avenues for the enantioselective synthesis of substituted tetrahydropyrans. rsc.org For instance, Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful strategy for forming the THP ring. ntu.edu.sg Novel catalytic systems are being developed to overcome limitations of this reaction, enhancing its applicability. ntu.edu.sg Furthermore, catalytic methods for the production of the parent tetrahydropyran (B127337) from renewable biomass sources are also advancing, highlighting a move towards more sustainable chemical manufacturing. rsc.org

Sustainable Approaches:

The principles of green chemistry are increasingly being integrated into the synthesis of N-heterocycles. nih.gov This includes the use of microwave-assisted reactions, solvent-free conditions, heterogeneous catalysts, and biocatalysis to reduce energy consumption and waste. numberanalytics.comnih.gov For amine synthesis specifically, strategies like hydrogen borrowing and reductive amination using renewable resources are gaining traction as sustainable alternatives to traditional methods. rsc.org The one-pot cyclocondensation of primary amines and alkyl dihalides in aqueous media, sometimes assisted by microwaves, represents a green approach to cyclic amine formation. mdpi.com

A hypothetical, modern approach to synthesizing this compound might involve a catalytic, asymmetric hetero-Diels-Alder reaction to construct the tetrahydropyran core, followed by a stereoselective amination or a Ritter reaction on a tertiary alcohol precursor. The development of such routes would be guided by the need for high atom economy, the use of non-toxic reagents and solvents, and facile purification.

Table 1: Comparison of Modern Synthetic Strategies for Heterocycle Synthesis

Strategy Description Advantages for Sustainability Key Catalyst Types
Organocatalysis Uses small organic molecules to catalyze reactions, often mimicking enzyme active sites. Metal-free, often operates under mild conditions, can provide high enantioselectivity. rsc.org Proline derivatives, chiral phosphoric acids, N-heterocyclic carbenes.
Biocatalysis Employs enzymes or whole microbial cells as catalysts. High selectivity (chemo-, regio-, stereo-), mild reaction conditions (aqueous media, room temp), biodegradable catalysts. numberanalytics.com Hydrolases, oxidoreductases, transferases.
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently. Drastically reduced reaction times, increased yields, improved purity, energy efficiency. nih.gov N/A (Energy source).
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. Enhanced safety, better temperature control, easy scalability, potential for automation. Heterogeneous catalysts packed in columns.
Hydrogen Borrowing A process where a catalyst temporarily "borrows" hydrogen from a substrate (e.g., an alcohol) to enable a reaction (e.g., amination) and then returns it. High atom economy, generates water as the only byproduct, avoids pre-functionalization of substrates. rsc.org Iridium, Ruthenium, Cobalt complexes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.org These computational tools can be applied to the study of this compound to predict its properties, design novel derivatives, and plan efficient synthetic routes.

Compound Design and Lead Optimization:

AI algorithms, particularly deep learning models like generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore vast chemical spaces to design novel molecules with desired therapeutic profiles. nih.govmdpi.com For a scaffold like this compound, these models could generate derivatives with optimized properties, such as improved binding affinity to a specific biological target or better pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicology - ADMET). preprints.org By learning from large datasets of known active compounds, ML models can predict the structure-activity relationships (SAR) and guide the modification of the lead compound to enhance its efficacy and safety. annualreviews.orgnih.gov

Synthesis Prediction:

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

Application Area AI/ML Technique Potential Impact on this compound Research
Target Identification Machine Learning, Natural Language Processing Analyzing biological data to identify novel protein targets for which derivatives might be effective. mdpi.com
Virtual Screening Deep Neural Networks, Support Vector Machines Rapidly screening virtual libraries of compounds to identify potential hits against a target, prioritizing derivatives for synthesis. preprints.org
***De Novo* Design** Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Designing novel derivatives with optimized binding and ADMET properties based on the core scaffold. mdpi.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks Predicting biological activity, solubility, metabolic stability, and toxicity, reducing the need for extensive initial experiments. preprints.org
Retrosynthesis Planning Neural Networks, Monte Carlo Tree Search Proposing efficient and novel synthetic routes to the target compound and its analogs. cas.org

High-Throughput Synthesis and Screening Technologies for Derivative Libraries

To fully explore the potential of the this compound scaffold, it is essential to synthesize and test a wide array of derivatives. High-throughput synthesis and screening technologies enable this process to be conducted on a massive scale, dramatically accelerating the pace of discovery.

High-Throughput Synthesis (HTS):

High-throughput synthesis, also known as parallel synthesis or combinatorial chemistry, allows for the rapid creation of large libraries of related compounds. nih.gov Using automated robotic systems, reactions can be performed in parallel in microtiter plates (e.g., 96 or 384-well formats). acs.org A library based on this compound could be constructed by varying the substituents on the pyran ring or by modifying the isobutyl and amine groups. This approach enables a systematic exploration of the chemical space around the core structure to identify key structural features responsible for biological activity. nih.gov

High-Throughput Screening (HTS):

Once a derivative library is synthesized, high-throughput screening (HTS) is used to rapidly assess the biological activity of each compound. wikipedia.org This process involves the use of robotics, liquid handling devices, and sensitive detectors to conduct millions of pharmacological tests in a short period. wikipedia.orgdrugtargetreview.com Assays are miniaturized and automated to test the library against specific biological targets, such as enzymes or receptors. drugtargetreview.comnews-medical.net The goal of HTS is to identify "hits"—compounds that show a desired level of activity. drugtargetreview.com These hits then become the starting point for more detailed investigation and lead optimization. The integration of HTS with AI allows for more intelligent data analysis, helping to distinguish promising leads from false positives. nih.gov

Table 3: Key Stages of a High-Throughput Screening Campaign

Stage Description Key Technologies
1. Assay Development Designing a robust and sensitive biological assay that can be miniaturized and automated to measure the activity of compounds against the target. news-medical.net Fluorescence/luminescence reporters, label-free detection (e.g., mass spectrometry). acs.org
2. Library Preparation Assembling and formatting the collection of compounds (e.g., the this compound library) in microtiter plates. nih.gov Robotic liquid handlers, acoustic dispensers.
3. Automated Screening Exposing the biological target to each compound in the library under controlled conditions and measuring the response using the developed assay. wikipedia.org Integrated robotic systems, plate readers, automated incubators. ramot.org
4. Data Analysis Processing the large volume of data generated to identify statistically significant "hits" and eliminate errors or false positives. Cheminformatics software, statistical analysis tools, machine learning algorithms.
5. Hit Confirmation & Validation Re-testing the initial hits to confirm their activity and performing secondary assays to rule out non-specific mechanisms of action. Dose-response curve generation, orthogonal assays.

Q & A

Basic Question: What are the established synthetic routes for 4-Isobutyltetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthetic routes often involve ring-opening or functionalization of tetrahydro-2H-pyran derivatives. For example, a procedure analogous to the synthesis of 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) can be adapted, where ethyl oxalate intermediates react with alkynylating agents under controlled conditions . Key optimization parameters include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilic substitution efficiency.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during ring functionalization.
    Yield improvements (e.g., 62% in 4f synthesis) are achieved via column chromatography purification (SiO₂, pentane/EtOAc gradients) .

Advanced Question: How can density functional theory (DFT) calculations guide the design of enantioselective synthesis pathways for this compound?

Methodological Answer:
DFT studies predict transition-state geometries and stereoelectronic effects, critical for enantioselectivity. For example:

  • Chiral catalyst modeling : Evaluate steric and electronic interactions between catalysts (e.g., BINOL-derived phosphoric acids) and intermediates.
  • Reaction coordinate analysis : Identify energy barriers for competing pathways (e.g., SN2 vs. SN1 mechanisms).
    Studies on pyran derivatives (e.g., 2-amino-4H-pyrans) highlight the role of π-π stacking and hydrogen bonding in asymmetric induction . Computational tools like Gaussian or ORCA are used to simulate reaction pathways, validated experimentally via chiral HPLC or NMR .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., δ 1.2–1.8 ppm for isobutyl protons; δ 60–70 ppm for pyran carbons).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isobutyl group at m/z ~85).
  • HPLC-PDA : Assess purity using C18 columns (MeCN/H₂O mobile phase, UV detection at 210–250 nm) .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives (e.g., analogs of 4-aminomethyltetrahydropyran ).

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Data discrepancies often arise from:

  • Variable assay conditions : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).
  • Impurity profiles : Use LC-MS to verify compound purity (>98%) and quantify side products.
  • Structural analogs : Compare activity across derivatives (e.g., 4-aminomethyltetrahydropyran vs. thioamide analogs ).
    Meta-analyses of PubChem and ECHA datasets can identify trends in structure-activity relationships .

Basic Question: What experimental precautions are necessary to ensure the stability of this compound during storage and reactions?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Moisture control : Use molecular sieves in reaction solvents (e.g., anhydrous THF or DMF).
  • Light sensitivity : Amber glassware or foil wrapping mitigates photodegradation, as seen in pyran derivatives .
  • Waste handling : Follow ECHA guidelines for amine-containing byproducts to avoid environmental contamination .

Advanced Question: What strategies enable the use of this compound as a ligand in catalytic asymmetric reactions?

Methodological Answer:

  • Ligand design : Modify the isobutyl group to introduce chiral centers (e.g., (R)- or (S)-configurations via resolution with tartaric acid).
  • Coordination studies : UV-Vis and XANES spectroscopy probe metal-ligand interactions (e.g., with Pd or Rh).
  • Catalytic testing : Evaluate enantiomeric excess (ee) in model reactions (e.g., asymmetric hydrogenation of ketones). Benchmarks include pyran-based catalysts achieving >90% ee in academic studies .

Basic Question: How can researchers validate the scalability of synthetic protocols for this compound?

Methodological Answer:

  • Batch vs. flow chemistry : Compare yields in batch reactors vs. continuous flow systems (e.g., microreactors for improved heat/mass transfer).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Green chemistry metrics : Calculate E-factors and atom economy using CAS Common Chemistry data .

Advanced Question: What computational models predict the environmental fate and toxicity of this compound?

Methodological Answer:

  • QSAR modeling : Relate molecular descriptors (logP, polar surface area) to biodegradability and ecotoxicity.
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using PubChem BioAssay data .
  • EPA EPI Suite : Estimate persistence (t₁/₂) and bioaccumulation potential (BCF) based on structural analogs .

Basic Question: What are the key challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

  • Racemization risk : Avoid basic conditions during purification; use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC resolution .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor one enantiomer .

Advanced Question: How can interdisciplinary approaches (e.g., materials science and pharmacology) expand the applications of this compound?

Methodological Answer:

  • Drug delivery : Encapsulate the compound in biodegradable polymers (PLGA nanoparticles) for sustained release.
  • Catalytic frameworks : Incorporate into MOFs or COFs for heterogeneous catalysis, leveraging porosity and stability .
  • Biosensors : Functionalize with fluorophores (e.g., DCM derivatives ) for analyte detection via fluorescence quenching.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.